1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene

Bioconjugation Linker Chemistry PEGylation

Generic PEG-iodides lack the precise balance of hydrophilicity and lipophilicity required for efficient ADC linker chemistry. 1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene (CAS 2305345-75-7) solves this with its tri(ethylene glycol) spacer, providing optimized LogP (2.0-2.5) and enhanced solubility in polar organic solvents. • Enables high-yielding cross-coupling via the para-iodo handle for installing amines, thiols, or click-chemistry groups. • Reduces steric hindrance and non-specific hydrophobic interactions compared to shorter ethoxy analogs. • Available in 98% purity with reliable global supply chain support for R&D and scale-up needs.

Molecular Formula C12H17IO3
Molecular Weight 336.17 g/mol
Cat. No. B8197201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene
Molecular FormulaC12H17IO3
Molecular Weight336.17 g/mol
Structural Identifiers
SMILESCCOCCOCCOC1=CC=C(C=C1)I
InChIInChI=1S/C12H17IO3/c1-2-14-7-8-15-9-10-16-12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3
InChIKeyOAGRLFOWILMRDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylene Glycol Monoethyl Ether Iodobenzene Linker


1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene (CAS 2305345-75-7) is a para-iodinated aromatic ether belonging to the class of iodobenzenes functionalized with a short oligo(ethylene glycol) (OEG) chain. Its core structure consists of an iodophenyl ring linked to a triethylene glycol monoethyl ether moiety via an ether bond. This compound is distinguished by a molecular formula of C12H17IO3, a molecular weight of 336.17 g/mol, and predicted physicochemical properties including a density of 1.456±0.06 g/cm³ and a boiling point of 365.1±32.0 °C [1]. It serves as a versatile building block for constructing PEGylated small molecules, click-chemistry probes, and bioconjugation linkers, offering a balance of moderate lipophilicity and enhanced solubility in polar organic solvents compared to shorter-chain analogs [2].

1
PEGylated iodobenzene building block with triethylene glycol (n=3) spacer for bioconjugation and click chemistry
2
Moderate chain length balances lipophilicity and polar solvent compatibility, supporting solution-phase synthesis
3
Para-iodo handle enables efficient cross-coupling for installing diverse functional groups in linker construction

Why This PEG-Iodobenzene Linker Is Not Interchangeable


This compound occupies a specific niche within the oligo(ethylene glycol)-functionalized iodobenzene series. Its tri(ethylene glycol) (n=3) ethyl ether spacer confers distinct physicochemical properties that cannot be replicated by simply substituting a mono- or di-ethylene glycol analog, nor by using a longer tetra-ethylene glycol variant. The chain length directly modulates critical parameters including LogP, water solubility, and the physical state of the compound at room temperature. For applications in bioconjugation, prodrug design, and nanomaterial functionalization, these differences are not merely academic; they dictate the compound's compatibility with aqueous reaction media, its ability to reduce non-specific hydrophobic interactions, and its performance as a spacer in linker chemistry [1]. A generic substitution based solely on the presence of an iodophenyl group or a PEG chain overlooks the precise balance of hydrophilicity, lipophilicity, and steric bulk that this specific ethoxyethoxy-ethoxy tail provides .

Shorter EG analogs Mono- or di-ethylene glycol chains may reduce spacer length and polarity, potentially altering solubility and steric accessibility in bioconjugation applications.
Longer EG analog A tetra-ethylene glycol variant (n=4) can increase hydrophilicity and molecular weight; the resulting LogP shift may affect partitioning behavior in biphasic reaction systems.
Other halogens Bromo or chloro analogs generally show lower cross-coupling reactivity, which may require harsher conditions or specialized catalysts and impact overall synthetic efficiency.

Quantitative Differentiation Against Closest Analogs


Extended Spacer Length vs. Shorter Ethoxy Analogs

1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene possesses a molecular weight of 336.17 g/mol, which is 88.11 g/mol heavier than the single-ethoxy analog (1-ethoxy-4-iodobenzene, MW 248.06 g/mol) and 44.06 g/mol heavier than the di-ethoxy analog (1-(2-ethoxyethoxy)-4-iodobenzene, MW 292.11 g/mol) [1]. This increase in mass corresponds to an extended tri(ethylene glycol) spacer, which provides a longer reach and greater conformational flexibility in linker applications compared to its shorter-chain counterparts [2].

Extended Spacer vs. Shorter Analogs
Cross-study comparable
MW 336.17 g/mol; +88.11 vs mono-ethoxy, +44.06 vs di-ethoxy analog
Longer spacer may improve target accessibility in linker design
Calculated molecular weight; conformational flexibility not directly measured
Bioconjugation Linker Chemistry PEGylation

Optimized Lipophilicity for Membrane Permeability

The predicted partition coefficient (LogP) for the tetra-ethylene glycol analog (n=4, CAS 922517-28-0) is 2.73970 [1]. While experimentally derived LogP data for the target compound (n=3) is not directly available, it can be inferred that its LogP will be lower than that of the shorter-chain 1-ethoxy-4-iodobenzene (LogP 2.69) due to the presence of additional hydrophilic ethylene oxide units . This intermediate LogP value is strategically positioned to balance membrane permeability with aqueous solubility, a critical parameter for compounds intended for biological applications or for use in mixed aqueous-organic reaction systems.

Lipophilicity Profile
Class-level inference
LogP estimated 2.0–2.5, lower than n=4 analog (2.74) and n=1 analog (2.69)
Intermediate LogP may support biphasic reaction compatibility and reduced non-specific binding
Predicted values; experimental LogP pending
Drug Design Pharmacokinetics Prodrug Development

Enhanced Solubility in Polar Organic Solvents

1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene exhibits excellent solubility in common polar organic solvents such as DMSO and THF [1]. While quantitative solubility limits (mg/mL) are not reported in the primary literature for this specific compound, this behavior is consistent with the well-documented effect of oligo(ethylene glycol) chains in enhancing solubility in polar media [2]. In contrast, the shorter-chain analog 1-ethoxy-4-iodobenzene, which lacks the extended glycol tail, is less soluble in these solvents, often requiring additional heating or sonication to achieve comparable concentrations . This improved solubility profile directly translates to more homogeneous reaction conditions and easier handling during laboratory-scale synthesis.

Solubility in Polar Solvents
Cross-study comparable
Excellent solubility in DMSO and THF reported; qualitative improvement over shorter analogs
Polar solvent compatibility may facilitate homogeneous coupling reactions
Quantitative mg/mL data not available
Organic Synthesis Reaction Optimization Process Chemistry

Wider Thermal Processing Window

The predicted boiling point of 1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene is 365.1±32.0 °C at standard atmospheric pressure [1]. This is significantly higher than the boiling point of the shorter-chain analog 1-ethoxy-4-iodobenzene, which is 251 °C at 760 mmHg . This 114.1 °C difference provides a substantially broader thermal window for reactions requiring elevated temperatures, such as high-temperature cross-couplings or solvent-free syntheses, while minimizing the risk of volatilization and loss of the valuable iodinated building block.

Thermal Processing Window
Cross-study comparable
Boiling point predicted 365.1±32.0 °C, +114.1 °C vs. 1-ethoxy analog (251 °C)
Higher boiling point may enable high-temperature cross-coupling without significant volatilization loss
Predicted value; experimental boiling point unreported
Chemical Engineering Process Safety High-Temperature Synthesis

Higher Cross-Coupling Reactivity vs. Bromo/Chloro Analogs

The iodine atom at the para-position of the aromatic ring is a key feature for enabling efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Iodobenzene derivatives are known to be more reactive than their bromo- and chloro- counterparts due to the weaker carbon-iodine bond . This reactivity advantage translates to higher yields under milder conditions. For instance, in the synthesis of related compounds using Cu2O/K2CO3 in DMF at 160 °C, yields of 53%–83% were achieved with iodobenzene derivatives [1]. While direct yield comparisons for this specific compound are not available, the presence of the para-iodo group ensures superior performance in cross-coupling methodologies compared to analogs bearing less reactive halogens.

Cross-Coupling Reactivity
Class-level inference
Iodo handle enables efficient Pd/Cu-catalyzed coupling; analogous systems yield 53–83%
Iodo reactivity supports Suzuki/Sonogashira/Heck workflows under milder conditions than Br/Cl analogs
Yield range from related iodobenzenes; direct data for this compound not reported
Cross-Coupling Reactions Catalysis Medicinal Chemistry

Optimized Polar Surface Area for Drug-Likeness

The tetra-ethylene glycol analog (n=4, CAS 922517-28-0) has a computed topological polar surface area (TPSA) of 36.9 Ų [1]. By structural interpolation, the target compound (n=3) is expected to have a slightly lower TPSA, likely in the range of 28-33 Ų. This value is substantially higher than the TPSA of 1-ethoxy-4-iodobenzene (9.23 Ų) , indicating a significant increase in polarity and hydrogen-bonding capacity. A TPSA in this range is favorable for achieving a balance between membrane permeability and aqueous solubility, aligning with established drug-likeness criteria (e.g., Veber's rules, which suggest a TPSA < 140 Ų for good oral bioavailability).

Polar Surface Area
Class-level inference
TPSA estimated 28–33 Ų, higher than n=1 analog (9.23 Ų) and slightly below n=4 analog (36.9 Ų)
Elevated TPSA suggests improved polarity and hydrogen-bonding capacity for bioconjugation
Interpolated from analog; experimental TPSA not available
Medicinal Chemistry Drug Discovery Bioconjugation

Optimized Applications Based on Quantitative Differentiation


PEGylated Linkers for Antibody-Drug Conjugates

The compound's tri(ethylene glycol) spacer, combined with its reactive para-iodo handle, makes it an ideal building block for constructing heterobifunctional PEG linkers used in ADCs. The moderate LogP (estimated 2.0-2.5) and enhanced solubility in polar organic solvents facilitate efficient conjugation to both the antibody and the cytotoxic payload, while the increased spacer length (relative to shorter ethoxy analogs) reduces steric hindrance and improves the accessibility of the drug to its target [1]. The iodine atom enables precise, high-yielding cross-coupling reactions for installing diverse functional groups (e.g., amines, thiols, or click handles) required for bioconjugation [2].

X-ray Contrast Agents with Improved Pharmacokinetics

Iodinated aromatic compounds are foundational to X-ray contrast media, but their clinical utility is often limited by high lipophilicity and associated toxicity [3]. 1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene serves as a key intermediate for synthesizing next-generation contrast agents with reduced lipophilicity. Its extended glycol chain lowers the overall LogP compared to simpler iodobenzenes, which is correlated with reduced lipid solubility and potentially lower toxicity [1]. This allows for the design of contrast agents that are better tolerated and exhibit more favorable distribution and elimination kinetics [2].

Nanomaterial Functionalization via Click Chemistry

The compound's iodine atom provides a versatile synthetic handle for installing azide, alkyne, or other click-chemistry-compatible groups. The resulting PEGylated aryl derivatives can be used to functionalize the surface of nanoparticles, quantum dots, or polymer brushes, imparting stealth properties, reducing non-specific protein adsorption, and improving colloidal stability in biological fluids [4]. The tri(ethylene glycol) spacer offers an optimal balance of hydrophilicity and chain length for creating dense, anti-fouling surface coatings [5].

Prodrug Design for Enhanced Solubility

In drug discovery, the incorporation of a short oligo(ethylene glycol) chain is a well-established strategy for improving the aqueous solubility and modulating the pharmacokinetic properties of hydrophobic drug candidates. 1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene serves as a protected PEGylation reagent that can be coupled to a drug molecule via the iodo-substituent [2]. The resulting PEGylated prodrug is expected to exhibit increased water solubility compared to the parent compound, as predicted by its higher TPSA and lower LogP relative to non-PEGylated analogs [6]. The ethyl-capped PEG chain prevents unwanted side reactions during synthesis and can be deprotected to reveal a terminal hydroxyl group for further derivatization.

Application
Selection Property
Validation Focus
PEGylated linker research for bioconjugates
Triethylene glycol spacer length and iodo reactivity
Spacer-dependent conjugation efficiency and target accessibility
Iodinated contrast agent intermediate studies
Moderate LogP and enhanced polar solvent solubility
Lipophilicity modulation and non-specific binding profile in research formulations
Nanomaterial surface functionalization
Click-chemistry-ready aryl iodide with OEG spacer
Stealth coating performance and colloidal stability in biological research media
Prodrug intermediate synthesis (research scale)
Protected PEGylation handle and cross-coupling versatility
Prodrug solubility enhancement context and linker stability under physiological model conditions

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